molecular formula C11H16IN3 B14337008 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide CAS No. 106087-09-6

3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14337008
CAS No.: 106087-09-6
M. Wt: 317.17 g/mol
InChI Key: KHMTYEJHEHQEIF-UHFFFAOYSA-M
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Description

3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a phenyl group attached to a pyrazolium ring The iodide ion is present as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-3-phenyl-2-pyrazolin-5-one with hydrazine hydrate and iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Pyrazoline derivatives.

    Substitution: Halide-substituted derivatives.

Scientific Research Applications

3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
  • 2-Amino-1-methyl-pyrimidin-1-ium iodide
  • 1-Ethyl-3-methyl-3H-benzimidazol-1-ium iodide

Uniqueness

3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the amino group and the pyrazolium ring also provides a versatile scaffold for further functionalization and derivatization.

Properties

CAS No.

106087-09-6

Molecular Formula

C11H16IN3

Molecular Weight

317.17 g/mol

IUPAC Name

2-ethyl-2-phenyl-3,4-dihydropyrazol-2-ium-5-amine;iodide

InChI

InChI=1S/C11H16N3.HI/c1-2-14(9-8-11(12)13-14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H2,12,13);1H/q+1;/p-1

InChI Key

KHMTYEJHEHQEIF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC(=N1)N)C2=CC=CC=C2.[I-]

Origin of Product

United States

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